molecular formula C8H5Cl3O B14883871 2,6-Dichloro-3-methylbenzoyl chloride

2,6-Dichloro-3-methylbenzoyl chloride

Cat. No.: B14883871
M. Wt: 223.5 g/mol
InChI Key: YSCYTRYLLUERRK-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3-methylbenzoyl chloride can be synthesized through the chlorination of 3-methylbenzoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:

C8H7ClO+Cl2C8H5Cl2O+HCl\text{C8H7ClO} + \text{Cl2} \rightarrow \text{C8H5Cl2O} + \text{HCl} C8H7ClO+Cl2→C8H5Cl2O+HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where 3-methylbenzoyl chloride is continuously fed and reacted with chlorine gas. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form 2,6-dichloro-3-methylbenzyl alcohol.

    Oxidation Reactions: It can be oxidized to form 2,6-dichloro-3-methylbenzoic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: 2,6-Dichloro-3-methylbenzylamine or 2,6-Dichloro-3-methylbenzyl alcohol.

    Reduction: 2,6-Dichloro-3-methylbenzyl alcohol.

    Oxidation: 2,6-Dichloro-3-methylbenzoic acid.

Scientific Research Applications

2,6-Dichloro-3-methylbenzoyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: As a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: Used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methylbenzoyl chloride involves its reactivity towards nucleophiles. The compound acts as an electrophile due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group. This makes the carbonyl carbon highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzoyl chloride
  • 2,6-Difluoro-3-methylbenzoyl chloride
  • 2,6-Dibromo-3-methylbenzoyl chloride

Uniqueness

2,6-Dichloro-3-methylbenzoyl chloride is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring. This specific substitution pattern imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The compound’s unique structure allows for selective reactions and applications in various fields, making it a valuable intermediate in chemical synthesis.

Properties

Molecular Formula

C8H5Cl3O

Molecular Weight

223.5 g/mol

IUPAC Name

2,6-dichloro-3-methylbenzoyl chloride

InChI

InChI=1S/C8H5Cl3O/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3

InChI Key

YSCYTRYLLUERRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)Cl)Cl

Origin of Product

United States

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